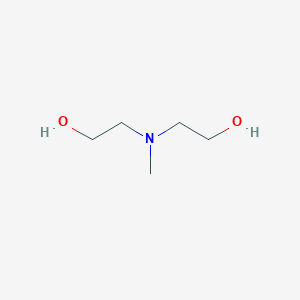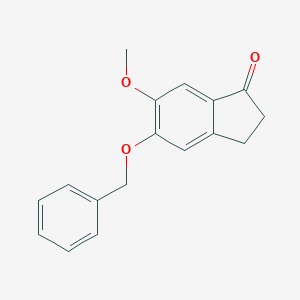
5-Benzyloxy-6-methoxy-1-indanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Benzyloxy-6-methoxy-1-indanone involves intricate chemical reactions, often starting from simpler precursors. For example, ring opening followed by ring closure reactions have been employed in synthesizing structurally related compounds, showcasing the complexity and creativity in organic synthesis methods (Halim & Ibrahim, 2022). Another approach involves the Knoevenagel reaction, a common strategy for the formation of carbon-carbon double bonds, critical in constructing the indanone core structure (Ming-hua, 2010).
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-6-methoxy-1-indanone and its derivatives has been extensively analyzed through various spectroscopic and computational methods. Studies have utilized NMR, IR, and X-ray crystallography to elucidate the compound's structure, revealing the presence of methoxy groups and their impact on the molecule's electronic properties and stability (Silva, Lima, & Ribeiro da Silva, 2018).
Chemical Reactions and Properties
5-Benzyloxy-6-methoxy-1-indanone participates in various chemical reactions, highlighting its reactivity and potential as a precursor for more complex molecules. For instance, the compound has been used in the synthesis of indanone-fused benzo[cd]azulenes through a tandem process involving cycloaddition and Nazarov cyclization reactions, demonstrating its versatility in synthetic organic chemistry (Zhu et al., 2023).
Physical Properties Analysis
The physical properties of 5-Benzyloxy-6-methoxy-1-indanone, such as melting point, solubility, and crystalline structure, have been studied to understand its behavior in different conditions. The introduction of methoxy groups influences the compound's melting point and solubility, affecting its application in material science and pharmaceuticals (Silva, Lima, & Ribeiro da Silva, 2018).
Chemical Properties Analysis
The chemical properties of 5-Benzyloxy-6-methoxy-1-indanone, including reactivity, stability, and interactions with other molecules, are crucial for its applications. Studies have shown that the methoxy and benzyloxy groups significantly impact the compound's electronic properties and reactivity, making it a valuable molecule for further chemical modifications (Halim & Ibrahim, 2022).
Safety And Hazards
Zukünftige Richtungen
1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanones open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
Eigenschaften
IUPAC Name |
6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPAHZWSIDYPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563758 | |
| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-6-methoxy-1-indanone | |
CAS RN |
127399-72-8 | |
| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


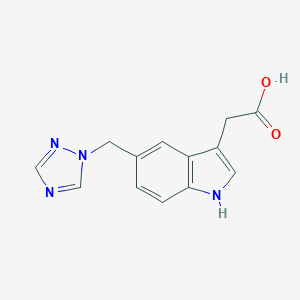
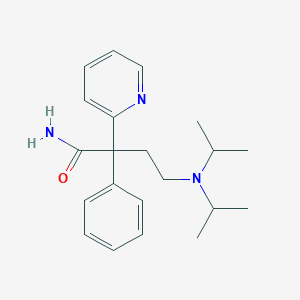
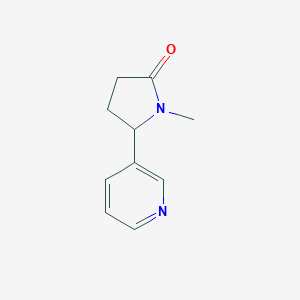
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
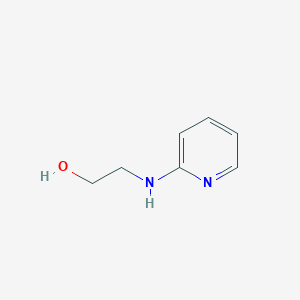
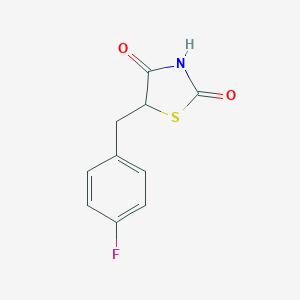



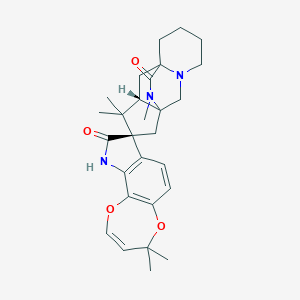
![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
